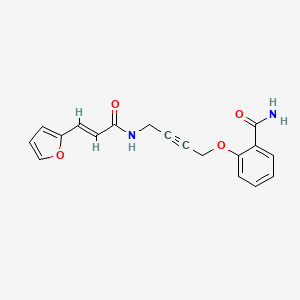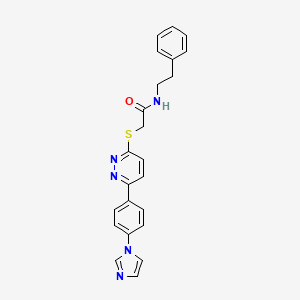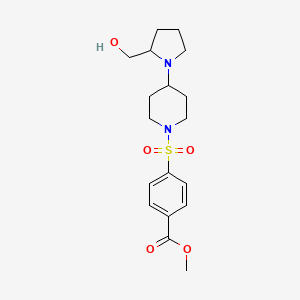![molecular formula C14H15N3O6 B2422783 2-{4-[4-(Carbamoylmethoxy)phenyl]-4-methyl-2,5-dioxoimidazolidin-1-yl}acetic acid CAS No. 956437-05-1](/img/structure/B2422783.png)
2-{4-[4-(Carbamoylmethoxy)phenyl]-4-methyl-2,5-dioxoimidazolidin-1-yl}acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-{4-[4-(Carbamoylmethoxy)phenyl]-4-methyl-2,5-dioxoimidazolidin-1-yl}acetic acid” is a chemical compound with the molecular formula C14H15N3O6 . It has a molecular weight of 321.29 .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 321.29 . Unfortunately, other physical and chemical properties such as boiling point, melting point, and solubility are not available in the retrieved information.Aplicaciones Científicas De Investigación
Chemical Interaction and Derivative Formation
2-{4-[4-(Carbamoylmethoxy)phenyl]-4-methyl-2,5-dioxoimidazolidin-1-yl}acetic acid, as part of the imidazolidine derivatives, has been explored for its interactions with various compounds. Research shows that imidazolidine derivatives can react with ethoxymethylene-containing derivatives to form linearly linked products. These reactions lead to the formation of various compounds confirmed by NMR 1 H and mass spectroscopy. However, challenges like asphaltization during further cyclization indicate difficulties in individualizing derived substances (Dmitry et al., 2015).
Conformational Studies
Conformational studies of hydantoin-5-acetic acid, a related compound, reveal insights into its structure and potential for forming supramolecular complexes. These studies, conducted through crystallization, help understand the compound's conformational preferences and the impact of different solvents and compositions on its structure (Valeska Gerhardt et al., 2012).
Synthesis of Novel Derivatives
Research into the synthesis of novel derivatives of imidazolidin compounds, closely related to 2-{4-[4-(Carbamoylmethoxy)phenyl]-4-methyl-2,5-dioxoimidazolidin-1-yl}acetic acid, has led to the development of new chemical structures. These include triazafulvalene systems and various oxazole derivatives. The creation of these compounds contributes to the expansion of available chemical compounds for further research and potential applications (Uroš Uršič et al., 2010).
Antimicrobial Activity Studies
Compounds structurally similar to 2-{4-[4-(Carbamoylmethoxy)phenyl]-4-methyl-2,5-dioxoimidazolidin-1-yl}acetic acid have been studied for their antimicrobial properties. Studies indicate that certain derivatives show significant activity against Gram-positive bacterial strains. These findings highlight the potential of these compounds in developing new antimicrobial agents (Nazar Trotsko et al., 2018).
Polymorphism and Conformational Landscape
The conformational landscape of compounds like 5-acetic acid hydantoin (a related compound) has been investigated, leading to the discovery of various polymorphs. These studies use techniques like differential scanning calorimetry and Raman spectroscopy, providing valuable insights into the physical and chemical properties of these compounds (B. A. Nogueira et al., 2020).
Safety and Hazards
Propiedades
IUPAC Name |
2-[4-[4-(2-amino-2-oxoethoxy)phenyl]-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O6/c1-14(12(21)17(6-11(19)20)13(22)16-14)8-2-4-9(5-3-8)23-7-10(15)18/h2-5H,6-7H2,1H3,(H2,15,18)(H,16,22)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGHFMUMNUYJCDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CC(=O)O)C2=CC=C(C=C2)OCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3-oxo-3H-spiro[isobenzofuran-1,4'-piperidin]-1'-ylcarbonyl)benzonitrile](/img/structure/B2422700.png)
![N-(2-(diethylamino)ethyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2422704.png)

![N-(2-carbamoylbenzofuran-3-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2422706.png)





![(E)-N-[2-[(4-Cyanophenyl)methoxy]ethyl]-4-(dimethylamino)-N-methylbut-2-enamide](/img/structure/B2422716.png)
![6-benzyl-4-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2422717.png)
![2-{[6-(3-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}-1-(3-methoxyphenyl)ethanone](/img/structure/B2422718.png)

![(Z)-methyl 2-(6-acetamido-2-((4-methylbenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2422722.png)